molecular formula C10H11BrN4O3 B11508448 Ethyl (6-bromo-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate

Ethyl (6-bromo-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate

Cat. No.: B11508448
M. Wt: 315.12 g/mol
InChI Key: SMTFOTYUQWGBKY-UHFFFAOYSA-N
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Description

ETHYL 2-{6-BROMO-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETATE is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{6-BROMO-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETATE typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 6-position can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted triazolopyrimidines.

Scientific Research Applications

ETHYL 2-{6-BROMO-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{6-BROMO-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the ethyl acetate group.

    7-Bromo-4-(bromomethyl)-2-methylindole: Contains a different core structure but shares the bromine and methyl groups.

Uniqueness

ETHYL 2-{6-BROMO-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETATE is unique due to the combination of the triazolopyrimidine core with the ethyl acetate group, which can impart specific chemical properties and reactivity that are not present in similar compounds.

Properties

Molecular Formula

C10H11BrN4O3

Molecular Weight

315.12 g/mol

IUPAC Name

ethyl 2-(6-bromo-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate

InChI

InChI=1S/C10H11BrN4O3/c1-3-18-7(16)4-6-13-10-12-5(2)8(11)9(17)15(10)14-6/h3-4H2,1-2H3,(H,12,13,14)

InChI Key

SMTFOTYUQWGBKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=NC(=C(C(=O)N2N1)Br)C

Origin of Product

United States

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